molecular formula C4H12ClNS B2983789 3-aminobutane-1-thiol hydrochloride CAS No. 90484-84-7

3-aminobutane-1-thiol hydrochloride

Cat. No.: B2983789
CAS No.: 90484-84-7
M. Wt: 141.66
InChI Key: YRFRQEZGKGFPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminobutane-1-thiol hydrochloride: is an organic compound with the chemical formula C4H11NS·HCl . It is a derivative of butane, featuring an amino group (-NH2) and a thiol group (-SH) attached to the first and third carbon atoms, respectively. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Aminobutane-1-thiol hydrochloride . For instance, factors such as pH and temperature could potentially affect its reactivity and stability. Additionally, the presence of other compounds in the environment could influence its interactions with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 3-aminobutane-1-thiol hydrochloride often involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. The compound is typically purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, alkoxides.

Major Products:

    Disulfides: Formed from oxidation of the thiol group.

    Sulfides: Formed from reduction of the thiol group.

    Substituted Amines: Formed from nucleophilic substitution of the amino group.

Comparison with Similar Compounds

    3-Aminopropane-1-thiol hydrochloride: Similar structure but with one less carbon atom.

    2-Aminoethanethiol hydrochloride: Similar structure but with two less carbon atoms.

    4-Aminobutane-1-thiol hydrochloride: Similar structure but with the amino group on the fourth carbon atom.

Uniqueness: 3-Aminobutane-1-thiol hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to its analogs. Its combination of an amino and thiol group on a butane backbone makes it particularly useful in applications requiring both nucleophilicity and basicity .

Properties

IUPAC Name

3-aminobutane-1-thiol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NS.ClH/c1-4(5)2-3-6;/h4,6H,2-3,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFRQEZGKGFPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCS)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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